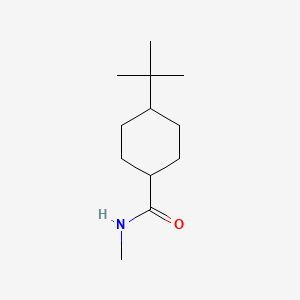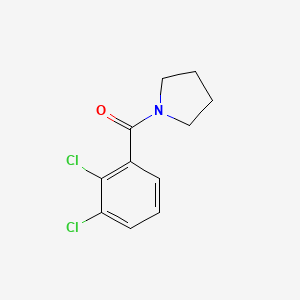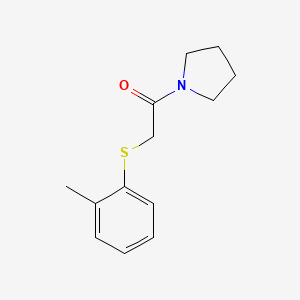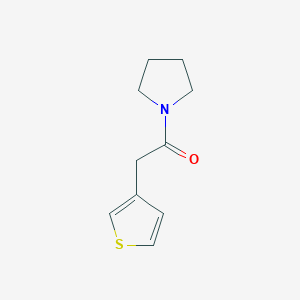![molecular formula C15H23N3O B7512760 [2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone, commonly known as DMEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DMEM is a small molecule that belongs to the class of piperidine derivatives and has a molecular formula of C18H28N2O.
Mécanisme D'action
The mechanism of action of DMEM is not fully understood. However, it has been proposed that DMEM exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For instance, DMEM has been found to inhibit the activity of protein kinase C, which plays a crucial role in cancer cell growth and survival. DMEM has also been shown to inhibit the activity of RNA-dependent RNA polymerase, which is essential for the replication of hepatitis C virus.
Biochemical and Physiological Effects:
DMEM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMEM has also been found to inhibit the expression of certain genes involved in cancer cell growth and survival. Moreover, DMEM has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMEM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, DMEM has low toxicity and is relatively stable under physiological conditions. However, DMEM also has some limitations. It is a highly reactive molecule that can easily oxidize and degrade, leading to the formation of impurities. Moreover, DMEM is relatively expensive and requires specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for DMEM research. One potential direction is to investigate its potential applications in combination therapy for cancer treatment. DMEM could be used in combination with other anticancer drugs to enhance their efficacy and reduce their toxicity. Another potential direction is to explore the use of DMEM as a tool for studying specific cellular processes. DMEM could be used as a chemical probe to identify novel targets for drug discovery. Finally, further studies are needed to elucidate the mechanism of action of DMEM and to optimize its chemical properties for better efficacy and stability.
Méthodes De Synthèse
DMEM can be synthesized through a multistep process that involves the reaction of 2-(dimethylamino)pyridine-4-carboxaldehyde with 2-ethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The overall yield of DMEM synthesis is around 60-70%.
Applications De Recherche Scientifique
DMEM has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. DMEM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and dengue virus. Moreover, DMEM has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-13-7-5-6-10-18(13)15(19)12-8-9-16-14(11-12)17(2)3/h8-9,11,13H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYDOZSMDGICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)



![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)

![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)



